N-(9H-fluoren-9-yl)furan-2-carboxamide
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Overview
Description
N-(9H-fluoren-9-yl)furan-2-carboxamide: is an organic compound that features a fluorenyl group attached to a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-9-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group can be introduced through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Furan-2-carboxylic Acid: The fluorenyl intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(9H-fluoren-9-yl)furan-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted fluorenyl or furan derivatives.
Scientific Research Applications
Chemistry
N-(9H-fluoren-9-yl)furan-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or to improve its pharmacokinetic properties.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers or as a component in organic electronic devices due to its electronic properties.
Mechanism of Action
The mechanism by which N-(9H-fluoren-9-yl)furan-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can enhance the compound’s ability to cross cell membranes, while the furan ring may participate in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(9H-fluoren-9-yl)benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-(9H-fluoren-9-yl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
N-(9H-fluoren-9-yl)thiophene-2-carboxamide: Features a thiophene ring in place of the furan ring.
Uniqueness
N-(9H-fluoren-9-yl)furan-2-carboxamide is unique due to the presence of both the fluorenyl and furan moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C18H13NO2 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(9H-fluoren-9-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13NO2/c20-18(16-10-5-11-21-16)19-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-11,17H,(H,19,20) |
InChI Key |
FLSIFYFDBRITBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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